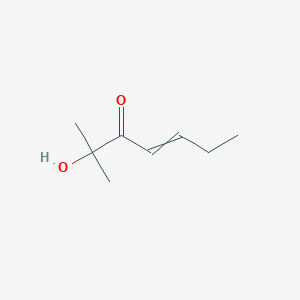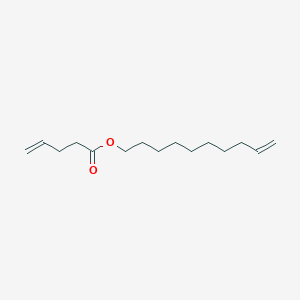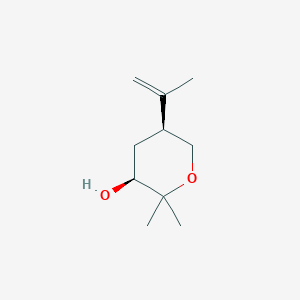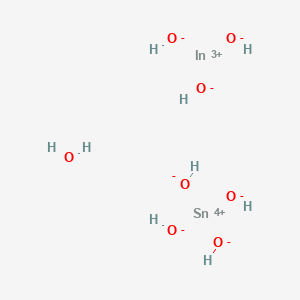
Indium(3+);tin(4+);heptahydroxide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium(3+);tin(4+);heptahydroxide;hydrate is a complex compound that combines indium and tin ions with hydroxide groups and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Indium(3+);tin(4+);heptahydroxide;hydrate typically involves the neutralization of solutions containing indium and tin salts. For example, indium nitrate (In(NO3)3) and tin chloride (SnCl4) can be used as starting materials. The reaction involves the gradual addition of a base, such as sodium hydroxide (NaOH), to the solution containing the metal salts. This results in the formation of a white precipitate, which is then aged to form the desired hydroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure the purity and consistency of the product. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for successful industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Indium(3+);tin(4+);heptahydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxide groups can be substituted with other ligands, such as carboxylates or acetates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with acetic acid can yield basic acetate salts, while thermal decomposition can produce indium oxide and tin oxide .
Aplicaciones Científicas De Investigación
Indium(3+);tin(4+);heptahydroxide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indium and tin compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of catalysts, sensors, and electronic materials
Mecanismo De Acción
The mechanism of action of Indium(3+);tin(4+);heptahydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can emit Auger electrons, which are useful in medical imaging and therapy. The specific pathways and molecular targets depend on the ligands attached to the indium and tin ions .
Comparación Con Compuestos Similares
Similar Compounds
Indium(III) hydroxide: Similar in structure but lacks the tin component.
Tin(IV) hydroxide: Contains tin but not indium.
Gallium(III) hydroxide: Similar group 13 metal hydroxide with different properties.
Uniqueness
Indium(3+);tin(4+);heptahydroxide;hydrate is unique due to the combination of indium and tin ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to compounds containing only one of these metals .
Propiedades
Número CAS |
590381-26-3 |
|---|---|
Fórmula molecular |
H9InO8Sn |
Peso molecular |
370.59 g/mol |
Nombre IUPAC |
indium(3+);tin(4+);heptahydroxide;hydrate |
InChI |
InChI=1S/In.8H2O.Sn/h;8*1H2;/q+3;;;;;;;;;+4/p-7 |
Clave InChI |
TZZBNEDATFATPO-UHFFFAOYSA-G |
SMILES canónico |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


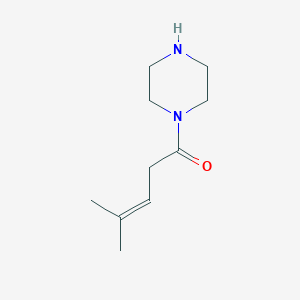
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
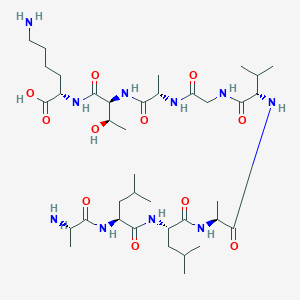

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
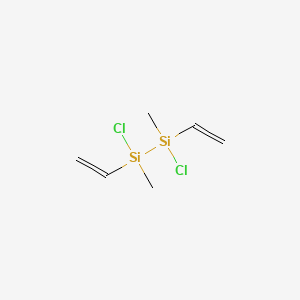

![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
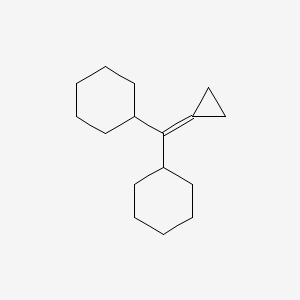
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
